molecular formula C16H13Cl2NO3 B5868364 ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate

ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate

Cat. No.: B5868364
M. Wt: 338.2 g/mol
InChI Key: COKMTGXIRZKIFY-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate, also known as DCB-Ethyl, is a chemical compound that has been widely used in scientific research for its various applications. It is a synthetic compound that has been synthesized by different methods, and its mechanism of action and physiological effects have been studied in detail. In

Mechanism of Action

The mechanism of action of ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate is not fully understood, but it is believed to involve the interaction of the compound with specific targets such as proteases, enzymes, and metal ions. Its fluorescent properties are due to the cleavage of the amide bond by proteases or enzymes, resulting in the release of a fluorescent molecule. Its photosensitizing properties are due to the generation of reactive oxygen species upon exposure to light, which can induce cell death in cancer cells. Its ability to bind to metal ions is due to the presence of the amide and ester groups, which can coordinate with metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of proteases and enzymes, the induction of cell death in cancer cells, and the modulation of metal ion homeostasis. Its inhibition of proteases and enzymes can lead to the suppression of various biological processes, including inflammation and angiogenesis. Its induction of cell death in cancer cells can lead to the suppression of tumor growth and metastasis. Its modulation of metal ion homeostasis can lead to the disruption of various cellular processes, including DNA replication and protein synthesis.

Advantages and Limitations for Lab Experiments

Ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate has several advantages for lab experiments, including its fluorescent and photosensitizing properties, its ability to bind to metal ions, and its synthetic accessibility. Its fluorescent and photosensitizing properties make it a useful tool for the detection and treatment of various biological targets, and its ability to bind to metal ions makes it a promising ligand for the development of metal-based drugs. However, this compound also has limitations, including its potential toxicity and its limited solubility in aqueous media.

Future Directions

There are several future directions for the research on ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate, including the development of new synthetic methods, the optimization of its properties for specific applications, and the exploration of its potential as a therapeutic agent. New synthetic methods can improve the yield and purity of this compound, and the optimization of its properties can enhance its efficacy and specificity for different targets. The exploration of its potential as a therapeutic agent can lead to the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
This compound is a synthetic compound that has been widely used in scientific research for its various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new tools and drugs for the diagnosis and treatment of various diseases.

Synthesis Methods

Ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate can be synthesized by different methods, including the reaction of 2,6-dichlorobenzoyl chloride with ethyl 3-aminobenzoate in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained by filtration and purification. Another method involves the reaction of 2,6-dichlorobenzamide with ethyl 3-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained by filtration and purification.

Scientific Research Applications

Ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate has been used in scientific research for various applications, including as a fluorescent probe for the detection of proteases and enzymes, as a photosensitizer for photodynamic therapy, and as a ligand for the development of metal-based drugs. Its fluorescent properties make it a useful tool for the detection of proteases and enzymes in biological samples, and its photosensitizing properties make it a potential candidate for the treatment of cancer. Its ability to bind to metal ions such as copper and zinc makes it a promising ligand for the development of metal-based drugs.

Properties

IUPAC Name

ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-2-22-16(21)10-5-3-6-11(9-10)19-15(20)14-12(17)7-4-8-13(14)18/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKMTGXIRZKIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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